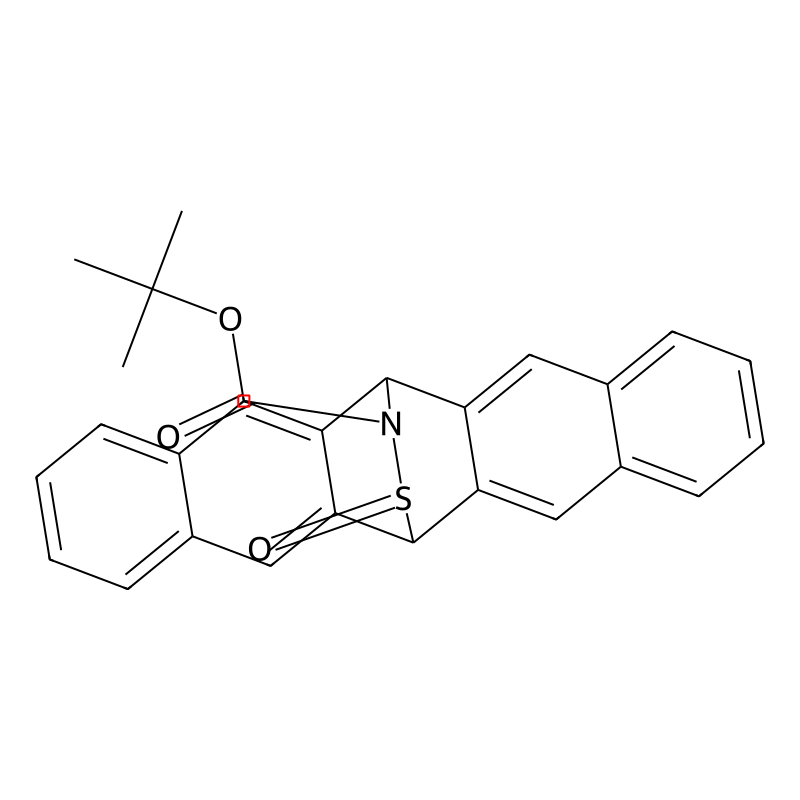

Pentacene-N-sulfinyl-tert-butylcarbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentacene-N-sulfinyl-tert-butylcarbamate is a chemical compound with the molecular formula C27H23NO3S. It is an important precursor in the synthesis of pentacene, a well-known organic semiconductor used in various electronic applications. This compound features a sulfinyl group, which enhances its reactivity and solubility, making it suitable for solution-based processes in organic electronics. The presence of the tert-butylcarbamate moiety contributes to its stability and functionality in various

Organic Semiconductor Precursor

Pn-SOBt is a precursor to pentacene, a well-known organic semiconductor. When exposed to heat or light, Pn-SOBt decomposes to form pentacene. This property allows researchers to create thin films of pentacene through a solution-based process, which is more versatile than traditional high-vacuum deposition techniques for pentacene. Source: Application of soluble pentacene precursors for organic field-effect transistor fabrication. Organic Electronics, Volume 4, Issue 2, February 2003, Pages 117-122:

Photopatterning

The decomposition of Pn-SOBt to pentacene can be triggered by light. This allows researchers to use light to selectively pattern pentacene thin films, creating desired circuit features. Source: Light-triggered conversion of a soluble pentacene precursor into thin films for organic field-effect transistors. Advanced Materials, Volume 15, Issue 18, September 2003, Pages 1535-1538:

- Diels–Alder Reaction: It can participate in Diels–Alder reactions, particularly when combined with N-sulfinylacetamide, yielding high conversion rates (greater than 90%) under specific catalytic conditions .

- Thermal Decomposition: Upon heating, this compound can be thermally decomposed to yield pentacene, which is crucial for its application in organic field-effect transistors (OFETs) .

- Photo

The synthesis of pentacene-N-sulfinyl-tert-butylcarbamate typically involves several steps:

- Formation of the Sulfinyl Group: The initial step often involves the introduction of the sulfinyl group to a suitable precursor.

- Carbamate Formation: The tert-butylcarbamate moiety is introduced via a reaction with tert-butyl isocyanate.

- Final Cyclization: The complete structure is formed through cyclization processes that yield the final product.

These methods leverage both thermal and photochemical techniques to enhance yield and selectivity during synthesis .

Pentacene-N-sulfinyl-tert-butylcarbamate has several applications primarily in the field of organic electronics:

- Organic Field-Effect Transistors: It serves as a precursor for pentacene, which is integral in fabricating high-performance organic field-effect transistors.

- Photopatterned Devices: The compound's ability to undergo photo

Interaction studies involving pentacene-N-sulfinyl-tert-butylcarbamate have focused on its reactivity with various substrates and catalysts. Research indicates that this compound interacts favorably with other organic molecules during synthesis processes, enhancing the efficiency of producing complex organic structures. Further studies are required to explore its interactions at a molecular level and their implications for material properties and device performance .

Several compounds share structural or functional similarities with pentacene-N-sulfinyl-tert-butylcarbamate. Below are some notable examples:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Pentacene | A well-known organic semiconductor | Exhibits high mobility but requires complex synthesis |

| N-Sulfinylacetamide | Used in Diels–Alder reactions | Less stable than pentacene-N-sulfinyl-tert-butylcarbamate |

| TIPS Pentacene | Enhanced solubility for solution processing | More soluble but less reactive than pentacene-N-sulfinyl-tert-butylcarbamate |

| Pentacene Derivatives | Various derivatives tailored for specific applications | Each derivative has unique electronic properties |

Pentacene-N-sulfinyl-tert-butylcarbamate stands out due to its unique combination of reactivity, stability, and solubility, making it particularly useful as a precursor in advanced electronic materials.

Molecular Formula and Weight

Pentacene-N-sulfinyl-tert-butylcarbamate (CAS 794586-44-0) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₂₇H₂₃NO₃S and a molecular weight of 441.54 g/mol. This compound serves as a key precursor for generating pentacene, a benchmark organic semiconductor, through controlled decomposition.

Structural Composition and Bond Characteristics

The molecule comprises three fused benzene rings forming a pentacene backbone, functionalized with a sulfinyl-tert-butylcarbamate group at the 6,13-positions (Figure 1). Key structural elements include:

- Sulfinyl group (S=O): Contributes to reactive sites for thermal or photochemical cleavage.

- tert-Butylcarbamate moiety: Enhances solubility in organic solvents (e.g., tetrahydrofuran) while protecting the pentacene core during processing.

- Bicyclic arrangement: A rigid π-conjugated system optimized for electronic delocalization.

The SMILES notation CC(C)(C)OC(=O)N1C2C3=CC4=CC=CC=C4C=C3C(S1=O)C5=CC6=CC=CC=C6C=C25 and InChIKey VQUHUWBRYQBGLV-UHFFFAOYSA-N define its stereochemistry and connectivity.

Isomeric Forms and Conformational Variants

While no explicit isomers are reported, the compound adopts a planar conformation due to its fused aromatic system. The sulfinyl group’s position (15-oxide) and tert-butylcarbamate substituent enforce a fixed geometry, minimizing conformational flexibility. This rigidity is critical for maintaining π-stacking interactions in thin films.

Historical Context and Development

Discovery and Initial Characterization

First synthesized in the early 2000s, pentacene-N-sulfinyl-tert-butylcarbamate emerged as a solution-processable alternative to insoluble pentacene. Early studies focused on its application in organic field-effect transistors (OFETs) using thermal conversion methods.

Evolution of Synthetic Methodologies

Synthesis typically involves:

- Diels-Alder reaction: Pentacene reacts with N-sulfinylacetamide in the presence of Lewis acids (e.g., BF₃·OEt₂).

- Protection: Introduction of the tert-butylcarbamate group via carbamate formation.

- Purification: HPLC or recrystallization to achieve >99% purity.

Advances include photopatterning techniques using UV light to selectively decompose the precursor, enabling spatial control in device fabrication.

Chronological Advances in Application Development

Physicochemical Properties

Solubility Parameters in Various Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Tetrahydrofuran (THF) | 1 | Opt |

Synthetic Routes and Reaction Mechanisms

Oxidation of Pentacene Derivatives

The oxidation of pentacene derivatives represents a fundamental transformation in the synthesis of Pentacene-N-sulfinyl-tert-butylcarbamate, requiring careful control of reaction conditions to achieve selective functionalization while preserving the pentacene core structure [1]. The pentacene framework, consisting of five linearly-fused benzene rings, exhibits high sensitivity to oxidation due to its extended conjugated system and propensity to generate excitons upon light exposure [1].

Classical oxidation methodologies for pentacene derivatives typically employ mild oxidizing agents to prevent over-oxidation and degradation of the aromatic core [2]. The oxidation process often targets specific positions on the pentacene ring system, with the 6,13-positions being particularly reactive due to their enhanced electron density [3]. Controlled oxidation using reagents such as chromium trioxide has been demonstrated in related pentacene synthetic pathways, where 1,5-dimethyl-2,4-dinitrobenzene derivatives are oxidized to corresponding diacids with yields reaching 61% [4].

The mechanism of pentacene oxidation involves initial electron abstraction from the aromatic system, followed by nucleophilic attack of oxygen-containing species [5]. Research has shown that pentacene derivatives with enhanced photostability can be achieved through molecular modifications that strengthen the conjugation of π electrons, resulting in compounds with more than 100 times greater light durability than conventional products [5]. The oxidation pathway is significantly influenced by the planarity of the molecule and the electronic environment of the pentacene core [5].

Temperature control during oxidation reactions is critical, as elevated temperatures can lead to unwanted side reactions and degradation products [3]. Optimal reaction conditions typically involve temperatures between 0°C and room temperature, with reaction times ranging from minutes to several hours depending on the specific oxidizing system employed [3].

Incorporation of N-sulfinyl-tert-butylcarbamate Functional Group

The incorporation of the N-sulfinyl-tert-butylcarbamate functional group into the pentacene framework represents a sophisticated synthetic challenge that requires precise control of reaction conditions and reagent selection [6] [7]. The N-sulfinyl-tert-butylcarbamate moiety combines both sulfinyl and carbamate functionalities, creating a unique chemical environment that can significantly alter the electronic and physical properties of the pentacene core [8].

The synthesis of N-sulfinyl-tert-butylcarbamate derivatives typically involves the reaction of sulfinylamine reagents with appropriate nucleophiles [6]. The novel sulfinylamine reagent tert-butyl-O-N-SO has been demonstrated to provide rapid and convenient access to a broad range of sulfinyl-containing compounds through reaction with organometallic nucleophiles such as Grignard reagents [6]. This methodology offers excellent yields and functional group tolerance, making it particularly suitable for complex pentacene derivatives [6].

The mechanism of N-sulfinyl-tert-butylcarbamate formation involves initial nucleophilic attack on the sulfinylamine reagent, followed by rearrangement and elimination processes [6]. Research has shown that the reaction proceeds through sulfinamide intermediate formation, which then converts to a sulfonimidate ester anion via either a sulfinyl nitrene intermediate or concerted N→S O-migration [6]. The final step involves intramolecular proton transfer and isobutene elimination to yield the desired sulfonyl carbamate product [6].

The incorporation process requires careful attention to reaction temperature and atmosphere control [7]. Studies have demonstrated that reactions performed under nitrogen atmosphere at controlled temperatures provide optimal yields while minimizing side product formation [7]. The use of appropriate solvents, typically chloroform or dichloromethane, ensures proper solubility and reaction kinetics [7].

Purification and Scale-up Considerations

Purification of Pentacene-N-sulfinyl-tert-butylcarbamate requires specialized techniques due to the compound's unique chemical properties and potential instability under certain conditions [9] [10]. Column chromatography using silica gel remains the primary purification method, with careful optimization of eluent systems to achieve effective separation while maintaining compound integrity [9].

The purification process typically employs flash chromatography systems with self-packed columns or manual chromatography using silica gel with grain sizes of 0.04-0.063 mm [9]. Gradient elution systems using combinations of ethyl acetate and hexanes have proven effective for pentacene derivatives, with typical ratios ranging from 1:1 to more polar combinations depending on the specific substitution pattern [9].

Scale-up considerations for Pentacene-N-sulfinyl-tert-butylcarbamate synthesis involve multiple factors including reaction vessel design, heat transfer efficiency, and reagent addition protocols [11]. The improved synthesis methodology developed for pentacene derivatives demonstrates that reactions can be scaled effectively while maintaining high yields of 90-93% under optimized conditions [3]. The rapid reaction times, typically 1-2 minutes, facilitate scale-up by reducing the risk of side reactions and decomposition [3].

Preparative gel permeation chromatography using polystyrene beads (200-400 mesh) provides an alternative purification approach for complex pentacene derivatives [9]. This technique is particularly valuable for separating oligomeric products and achieving high-purity materials suitable for advanced applications [9]. The use of stabilizer-free tetrahydrofuran as the mobile phase ensures compatibility with sensitive pentacene derivatives [9].

Advanced Synthetic Approaches

Catalytic Methodologies

Catalytic methodologies for Pentacene-N-sulfinyl-tert-butylcarbamate synthesis leverage transition metal catalysis to achieve high selectivity and efficiency in bond formation reactions [12] [13]. Palladium-catalyzed approaches have emerged as particularly effective for constructing complex pentacene frameworks through cross-coupling reactions and C-H activation processes [12].

The development of palladium-catalyzed temporary directing group-mediated benzyl C(sp³)-H direct arylation reactions has provided a powerful tool for pentacene precursor synthesis [12]. This methodology employs palladium acetate, silver trifluoroacetate, and glycine in acetic acid/water solvent systems to achieve direct arylation with high efficiency [12]. The reaction conditions are mild and tolerate various functional groups, making them suitable for complex pentacene derivatives [12].

Suzuki-Miyaura coupling reactions represent another important catalytic approach for pentacene derivative synthesis [2]. These reactions involve the coupling of bis(dibromomethane)pentacenedione precursors with arene boronic acids under palladium catalysis [2]. The methodology provides access to tetraryl-substituted pentacenedione derivatives with excellent functional group tolerance and moderate to good yields [2].

Rhodium-catalyzed methodologies have also been explored for sulfinyl carbamate synthesis, with Wilkinson's catalyst showing particular promise [7]. Studies have demonstrated that rhodium catalysis with triphenylphosphine ligands can achieve high conversions and yields in model reactions, with non-isolated radiochemical yields reaching 88% [7]. The superior performance of monodentate phosphine ligands compared to bidentate systems suggests specific mechanistic requirements for optimal catalytic activity [7].

Flow Chemistry Applications

Flow chemistry applications for Pentacene-N-sulfinyl-tert-butylcarbamate synthesis offer significant advantages in terms of reaction control, safety, and scalability [11]. The continuous flow approach enables precise control of reaction parameters including temperature, residence time, and reagent mixing, which are critical for maintaining product quality and yield [11].

The implementation of flow chemistry for pentacene synthesis addresses several challenges associated with batch processes, including heat transfer limitations and the formation of unwanted side products [11]. Continuous processing allows for rapid quenching of reactions, minimizing the exposure time of sensitive intermediates to potentially degrading conditions [11].

Recent developments in flow chemistry methodology have demonstrated the feasibility of conducting complex multi-step syntheses under continuous conditions [11]. The approach is particularly well-suited for reactions involving unstable intermediates or requiring precise temperature control, both of which are relevant to pentacene derivative synthesis [11].

The integration of inline analytical techniques with flow chemistry systems enables real-time monitoring of reaction progress and product formation [11]. This capability is essential for optimizing reaction conditions and ensuring consistent product quality in the synthesis of Pentacene-N-sulfinyl-tert-butylcarbamate [11].

Green Chemistry Considerations

Green chemistry principles play an increasingly important role in the development of sustainable synthetic routes for Pentacene-N-sulfinyl-tert-butylcarbamate [14] [12]. The selection of environmentally benign solvents, catalysts, and reagents represents a key consideration in modern synthetic methodology development [14].

Solvent-free reaction conditions have been successfully implemented for related sulfonyl imine syntheses, demonstrating the potential for reducing environmental impact while maintaining synthetic efficiency [14]. The use of tetrabutylammonium bromide as a catalyst under solvent-free conditions at 100°C has achieved excellent yields in model reactions, suggesting broader applicability to pentacene derivative synthesis [14].

The development of catalytic methodologies that minimize waste generation and eliminate toxic reagents represents a priority in green pentacene chemistry [12]. Palladium-catalyzed approaches offer advantages over traditional stoichiometric methods by reducing the overall reagent consumption and enabling milder reaction conditions [12].

Atom economy considerations favor synthetic routes that maximize the incorporation of starting material atoms into the final product [3]. The improved pentacene synthesis methodology achieves high atom economy through rapid, high-yielding transformations that minimize side product formation [3].

Precursor Analysis and Quality Control

Analytical Methods for Purity Assessment

Comprehensive analytical characterization of Pentacene-N-sulfinyl-tert-butylcarbamate requires a multi-technique approach to ensure accurate purity assessment and structural confirmation [15] [16] [10]. High-performance liquid chromatography represents the primary analytical method for purity determination, with specifications typically requiring minimum 99% purity as determined by chromatographic analysis [15].

Nuclear magnetic resonance spectroscopy provides essential structural information for pentacene derivatives, with both ¹H and ¹³C techniques employed for comprehensive characterization [10]. The ¹H nuclear magnetic resonance spectra of pentacene-based compounds typically exhibit characteristic aromatic proton signals in the 7-10 parts per million region, with specific chemical shifts dependent on the substitution pattern and electronic environment [10].

Mass spectrometry analysis confirms molecular weight and provides fragmentation information for structural elucidation [16] [10]. High-resolution mass spectrometry techniques, including laser desorption ionization time-of-flight methods, have been successfully applied to pentacene derivatives with molecular ions consistent with expected structures [16]. The use of appropriate matrices, such as sulfur-8, enables effective ionization of pentacene compounds [3].

Ultraviolet-visible spectroscopy provides valuable information about the electronic properties and purity of pentacene derivatives [3] [17]. Pure pentacene exhibits characteristic absorption maxima at 501, 537, and 582 nanometers in o-dichlorobenzene solvent, with any deviation from these values indicating the presence of impurities or degradation products [3]. The technique is particularly sensitive to the presence of pentacene-6,13-dione impurities, which can be readily detected and quantified [3].

| Analytical Method | Application | Detection Range | Key Parameters |

|---|---|---|---|

| High-Performance Liquid Chromatography | Purity assessment, quantification | ng-mg levels | Retention time, peak area |

| ¹H Nuclear Magnetic Resonance | Structure confirmation, impurity detection | mg levels | Chemical shifts, coupling patterns |

| ¹³C Nuclear Magnetic Resonance | Structure confirmation, carbon framework analysis | mg levels | Chemical shifts, multiplicity |

| Ultraviolet-Visible Spectroscopy | Electronic properties, concentration determination | µg-mg levels | λmax values, extinction coefficients |

| Mass Spectrometry | Molecular weight confirmation, fragmentation analysis | ng-µg levels | m/z ratios, fragmentation patterns |

| X-ray Crystallography | Crystal structure determination, polymorphism studies | Single crystals | Unit cell parameters, bond lengths |

| Raman Spectroscopy | Vibrational analysis, crystallinity assessment | mg levels | Vibrational frequencies |

Batch-to-Batch Consistency Evaluations

Batch-to-batch consistency evaluations for Pentacene-N-sulfinyl-tert-butylcarbamate require comprehensive analytical protocols to ensure reproducible quality and performance characteristics [17] [20]. The evaluation process must address both chemical purity and physical properties that may influence subsequent applications [17].

Chromatographic fingerprinting provides a reliable method for comparing batches and identifying potential variations in impurity profiles [17]. The development of validated high-performance liquid chromatography methods with appropriate internal standards enables quantitative assessment of batch consistency [17]. Retention time reproducibility and peak area ratios serve as key metrics for evaluating consistency [21].

Morphological characterization represents another important aspect of batch consistency evaluation, as crystal form and particle size can significantly influence compound properties [17]. Techniques such as powder X-ray diffraction and scanning electron microscopy provide valuable information about the physical state and morphology of different batches [17].

The implementation of statistical process control methods enables systematic monitoring of batch-to-batch variation and identification of trends that may indicate process drift [20]. Control charts and capability studies provide quantitative measures of process consistency and help establish appropriate specification limits for key quality attributes [20].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical structural information for pentacene-N-sulfinyl-tert-butylcarbamate, confirming its complex molecular architecture. The compound exhibits characteristic spectroscopic signatures that differentiate it from other pentacene derivatives and carbamate compounds [3] [4].

The proton nuclear magnetic resonance spectrum reveals several distinct regions corresponding to different structural components. The tert-butyl carbamate moiety displays characteristic signals in the aliphatic region, with the tert-butyl group appearing as a singlet around 1.5 parts per million, integrating for nine protons [3]. This signal serves as a reliable marker for the intact carbamate protecting group.

The aromatic region of the spectrum is dominated by the pentacene backbone signals, which appear as complex multiplets between 7.0 and 8.5 parts per million. The pentacene aromatic protons exhibit characteristic coupling patterns that reflect the symmetry and electronic environment of the polycyclic aromatic system [5]. The bridgehead protons of the pentacene core typically appear as distinct signals that can be used to monitor the integrity of the aromatic system.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carbamate group appearing around 155 parts per million [3]. The aromatic carbons of the pentacene system show characteristic chemical shifts in the range of 120-140 parts per million, with quaternary carbons appearing in specific regions that confirm the substitution pattern.

The sulfinyl group introduces additional complexity to the nuclear magnetic resonance spectra, with the sulfur-bearing carbon showing characteristic downfield shifts. Integration patterns and coupling constants provide further confirmation of the molecular structure and can be used to assess purity and structural integrity [4].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals characteristic absorption bands that provide detailed information about the functional groups present in pentacene-N-sulfinyl-tert-butylcarbamate. The compound exhibits distinct vibrational modes corresponding to its various structural components [6] [7].

The carbamate carbonyl group displays a strong absorption band around 1700-1720 cm⁻¹, which is characteristic of carbamate compounds [6]. This band serves as a diagnostic feature for confirming the presence and integrity of the carbamate protecting group. The frequency and intensity of this absorption can provide information about the electronic environment and hydrogen bonding interactions.

The sulfinyl group contributes a characteristic sulfur-oxygen stretching vibration typically observed around 1050-1100 cm⁻¹ [6]. This absorption is distinct from sulfone or sulfide functionalities and provides confirmation of the oxidation state of the sulfur atom in the molecule.

Nitrogen-hydrogen stretching vibrations from the carbamate group appear in the region of 3300-3500 cm⁻¹, though these may be affected by hydrogen bonding and crystal packing effects [6]. The tert-butyl group contributes characteristic carbon-hydrogen stretching and bending vibrations in the alkyl region of the spectrum.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain molecular vibrations. The pentacene backbone exhibits characteristic Raman-active modes that can be used to monitor the structural integrity of the aromatic system [8] [9]. The symmetric stretching modes of the fused ring system appear as strong bands in the Raman spectrum, providing fingerprint-like identification capabilities.

The combination of infrared and Raman spectroscopy allows for comprehensive vibrational characterization, with each technique providing sensitivity to different vibrational modes based on selection rules. This dual approach ensures complete coverage of the vibrational spectrum and provides robust structural confirmation [10].

Ultraviolet-Visible Absorption and Emission Spectroscopy

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions characteristic of the pentacene chromophore within the pentacene-N-sulfinyl-tert-butylcarbamate structure. The compound exhibits absorption bands that reflect the extended π-conjugation of the pentacene backbone, though modified by the electron-withdrawing effects of the sulfinyl and carbamate substituents [11] [12].

The primary absorption features appear in the visible region, with characteristic vibronic progressions that are typical of linear acene molecules [11]. The longest wavelength absorption bands correspond to the highest occupied molecular orbital to lowest unoccupied molecular orbital transition of the pentacene system, though these may be shifted relative to unsubstituted pentacene due to substituent effects.

The absorption spectrum typically shows well-resolved vibronic structure, with spacing corresponding to the carbon-carbon stretching frequencies of the aromatic system [12]. This vibronic structure provides detailed information about the electronic coupling between the ground and excited states and can be used to assess the planarity and electronic delocalization within the molecule.

Fluorescence emission spectroscopy provides additional insights into the excited state properties of the compound. The emission spectrum typically shows mirror-image relationship with the absorption spectrum, though with reduced vibronic resolution due to thermal broadening effects [13]. The fluorescence quantum yield and lifetime provide information about competing non-radiative decay pathways and can be affected by the presence of the sulfinyl group.

Solvent effects on the absorption and emission spectra can provide information about the polarity and polarizability of the electronic transitions. The pentacene chromophore typically shows relatively weak solvatochromism, but the presence of the polar sulfinyl and carbamate groups may introduce additional sensitivity to solvent environment [14].

Crystallographic Analysis

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction represents the definitive method for determining the three-dimensional molecular structure of pentacene-N-sulfinyl-tert-butylcarbamate. However, obtaining suitable single crystals of this compound presents significant challenges due to its tendency to decompose and its limited thermal stability [15] [16].

The molecular structure determined by X-ray crystallography reveals the precise geometric arrangement of atoms within the molecule. The pentacene backbone typically maintains a planar or near-planar configuration, with the fused ring system showing characteristic bond lengths and angles consistent with aromatic delocalization [16]. The planarity of the pentacene core is crucial for its electronic properties and influences the solid-state packing arrangements.

The sulfinyl group adopts a pyramidal geometry at the sulfur center, with the sulfur-oxygen bond length typically around 1.48-1.52 Ångströms [17]. The sulfur atom shows tetrahedral coordination when considering the lone pair, leading to specific stereochemical arrangements that influence molecular packing.

The tert-butyl carbamate group shows characteristic bond lengths and angles, with the carbonyl carbon-oxygen bond length around 1.21 Ångströms and the carbon-nitrogen bond length approximately 1.35 Ångströms [17]. The tert-butyl group typically adopts a staggered conformation to minimize steric interactions.

Intermolecular interactions play a crucial role in determining crystal packing arrangements. Hydrogen bonding between carbamate groups, π-π stacking interactions between pentacene moieties, and van der Waals forces all contribute to the overall crystal structure [16]. These interactions influence the physical properties of the solid material and can affect its stability and processing characteristics.

Powder X-ray Diffraction Patterns

Powder X-ray diffraction provides valuable information about the crystalline phases present in pentacene-N-sulfinyl-tert-butylcarbamate samples and can be used to assess phase purity and crystallinity [18] [19]. This technique is particularly useful for characterizing bulk materials and monitoring phase transformations.

The powder diffraction pattern exhibits characteristic peaks corresponding to the major crystallographic planes of the compound. The peak positions provide information about the unit cell parameters, while peak intensities reflect the structure factor amplitudes and preferred orientation effects [20]. Peak widths can provide information about crystallite size and strain within the crystal lattice.

Phase identification can be accomplished by comparing observed diffraction patterns with calculated patterns based on known crystal structures. The unique diffraction pattern serves as a fingerprint for the compound and can be used to distinguish it from related pentacene derivatives and potential impurities [21].

Thermal treatment of the compound leads to characteristic changes in the powder diffraction pattern, reflecting phase transformations and eventual decomposition to pentacene. Monitoring these changes provides insights into the thermal behavior and can guide processing conditions for device fabrication [18].

The powder diffraction data can also provide quantitative information about phase composition in mixed samples, allowing for the assessment of conversion efficiency during synthesis or thermal treatment processes [22].

Crystal Packing Arrangements and Polymorphism

The crystal packing of pentacene-N-sulfinyl-tert-butylcarbamate is influenced by the interplay between the large, planar pentacene moiety and the bulky, polar substituents. This creates unique packing challenges that can lead to polymorphism and unusual crystal structures [18] [19].

Pentacene derivatives are known to exhibit multiple polymorphic forms, characterized by different layer spacings and molecular orientations [18]. The presence of the sulfinyl and carbamate groups introduces additional packing constraints that can stabilize specific polymorphic forms or create entirely new packing motifs.

Intermolecular hydrogen bonding plays a crucial role in determining packing arrangements. The carbamate nitrogen-hydrogen groups can form hydrogen bonds with carbonyl oxygens or other acceptor sites, creating extended hydrogen-bonded networks that influence crystal stability [16]. The sulfinyl oxygen can also participate in hydrogen bonding as an acceptor, further complicating the packing possibilities.

π-π stacking interactions between pentacene moieties provide another important structure-directing force. However, the bulky substituents can prevent optimal π-π overlap, leading to slipped or offset stacking arrangements [19]. The balance between hydrogen bonding and π-π stacking determines the overall packing motif.

Polymorphic forms may exhibit different thermal stabilities, solubilities, and decomposition behaviors. Understanding and controlling polymorphism is crucial for developing reproducible processing methods and ensuring consistent material properties [18].

Thermal and Surface Analysis

Differential Scanning Calorimetry

Differential scanning calorimetry provides detailed information about the thermal transitions and thermal stability of pentacene-N-sulfinyl-tert-butylcarbamate. This technique is particularly valuable for understanding the decomposition pathway that leads to pentacene formation [23] [24].

The differential scanning calorimetry thermogram typically shows an endothermic transition corresponding to the decomposition of the sulfinyl carbamate group. This decomposition occurs at temperatures above 150°C, with the exact temperature depending on heating rate and atmospheric conditions [25] [26]. The decomposition is accompanied by the loss of the protecting groups and formation of pentacene.

The enthalpy of decomposition provides quantitative information about the energy required for the transformation. This thermodynamic parameter is important for understanding the driving force for pentacene formation and can guide the selection of processing conditions [27]. The decomposition typically shows a sharp endothermic peak, indicating a relatively rapid transformation.

Multiple heating and cooling cycles can reveal information about the reversibility of thermal transitions and the formation of different phases. The compound typically shows irreversible decomposition, preventing traditional melting point determination [28]. However, the decomposition products may show characteristic thermal behavior that can be monitored.

Modulated differential scanning calorimetry can separate reversible heat capacity changes from irreversible kinetic processes, providing enhanced resolution of complex thermal events [23]. This technique is particularly useful for studying the decomposition mechanism and identifying intermediate phases.

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative information about mass loss during thermal decomposition of pentacene-N-sulfinyl-tert-butylcarbamate. This technique directly monitors the loss of volatile decomposition products and provides insights into the decomposition mechanism [24] [28].

The thermogravimetric curve typically shows a single major mass loss event corresponding to the elimination of the sulfinyl carbamate group. The theoretical mass loss for complete conversion to pentacene is approximately 36%, based on the molecular weights of the starting material and product [25]. Experimental mass loss values close to this theoretical value indicate efficient conversion.

The temperature of maximum mass loss rate, determined from the derivative thermogravimetric curve, provides information about the kinetics of decomposition. This parameter is influenced by heating rate, sample size, and atmospheric conditions [29]. Higher heating rates typically shift the decomposition to higher temperatures due to thermal lag effects.

Isothermal thermogravimetric analysis can provide detailed kinetic information about the decomposition process. By monitoring mass loss as a function of time at constant temperature, activation energies and reaction order can be determined [24]. This information is valuable for optimizing processing conditions and predicting long-term stability.

Coupled thermogravimetric analysis-mass spectrometry can identify the volatile decomposition products, providing direct evidence for the proposed decomposition mechanism [24]. The detection of specific molecular fragments confirms the pathway from pentacene-N-sulfinyl-tert-butylcarbamate to pentacene.

Surface Morphology and Topographical Studies

Surface morphology studies of pentacene-N-sulfinyl-tert-butylcarbamate provide important insights into the physical structure and processing characteristics of the material. Atomic force microscopy and scanning electron microscopy are the primary techniques used for these investigations [30] [31].

Atomic force microscopy reveals surface topography at the nanometer scale, providing information about crystal morphology, surface roughness, and grain structure [31]. The compound typically forms crystalline domains with characteristic geometric shapes reflecting the underlying crystal structure. The size and shape of these domains depend on crystallization conditions and thermal treatment.

Contact mode and tapping mode atomic force microscopy can provide different types of information about surface properties. Contact mode is sensitive to mechanical properties and adhesion, while tapping mode minimizes surface damage and provides enhanced topographical resolution [31]. Phase imaging can reveal compositional variations and mechanical property differences across the surface.

Scanning electron microscopy provides complementary morphological information at larger length scales. The crystalline nature of pentacene-N-sulfinyl-tert-butylcarbamate is clearly visible in scanning electron microscopy images, with well-defined crystal faces and edges [32]. The morphology can change dramatically upon thermal treatment as the compound decomposes to form pentacene.

Surface roughness measurements provide quantitative metrics for comparing different samples and processing conditions. Root mean square roughness and average roughness values can be correlated with processing parameters and device performance [33]. Understanding surface morphology is crucial for optimizing device fabrication procedures.

The thermal transformation from pentacene-N-sulfinyl-tert-butylcarbamate to pentacene can be monitored in real-time using heated stage atomic force microscopy or environmental scanning electron microscopy. These techniques reveal the dynamic changes in surface morphology during decomposition and provide insights into the mechanism of pentacene crystal formation [25].

XLogP3

GHS Hazard Statements

Pictograms

Environmental Hazard